1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea
Description
1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea is a diaryl urea derivative characterized by a 4-chlorophenyl group and a 4-(dimethylsulfamoyl)phenyl moiety linked via a urea bridge.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBSWJEHSMMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with N,N-dimethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylureido derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its antiproliferative properties against various cancer cell lines. A study demonstrated that derivatives of 1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea exhibited significant inhibitory effects on cancer cell proliferation, particularly against lung (A549) and colorectal (HCT-116) cancer cells. The most potent derivative showed an IC50 value of 2.39 µM for A549 cells, comparable to the standard drug sorafenib .
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7u | A549 | 2.39 |
| 7u | HCT-116 | 3.90 |
| Sorafenib | A549 | 2.12 |
| Sorafenib | HCT-116 | 2.25 |
This data indicates the potential of this compound as a lead for developing new anticancer agents.
Neuropharmacological Applications
Research also highlights the compound's potential in neuropharmacology . It has been studied as an allosteric modulator of cannabinoid receptors, showing promise in attenuating drug-seeking behaviors in animal models . This suggests that derivatives of this compound could be explored for treating addiction-related disorders.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound. Variations in substituents on the phenyl rings have been systematically evaluated to enhance potency and selectivity against various biological targets . Such studies are essential for guiding further synthetic modifications to improve therapeutic efficacy.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives typically involves coupling reactions between appropriate aryl isocyanates and amines . The ability to modify the structure allows for the exploration of a wide range of biological activities beyond anticancer effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing Groups : The dimethylsulfamoyl group in the target compound likely enhances binding to kinases (e.g., BRAF or VEGFR-2) through hydrogen bonding, similar to trifluoromethyl (7o, A5) or sulfonyl groups in other analogs.
- Hydrophilic vs. Lipophilic Groups : Morpholine (Compound 13) and hydroxyl (A5) substituents improve aqueous solubility, whereas trifluoromethyl (7o) and styryl (T.14) groups increase lipophilicity, affecting membrane permeability.
Antiproliferative and Kinase Inhibition
- 7u () : Exhibits potent antiproliferative activity (IC₅₀ = 2.39 ± 0.10 μM against A549 lung cancer cells), comparable to sorafenib (IC₅₀ = 2.12 ± 0.18 μM). The pyridinylmethoxy and trifluoroethoxy groups likely contribute to BRAF kinase inhibition.
- T.14 () : Inhibits VEGFR-2 tyrosine kinase and PD-L1, with enhanced antiangiogenic effects compared to T.2. The styryl group may improve target engagement.
Hypothesis for Target Compound : The dimethylsulfamoyl group may confer stronger kinase binding than methoxy or trifluoromethyl groups due to its dual hydrogen-bond acceptor capacity. However, reduced cell permeability compared to lipophilic analogs (e.g., T.14) could offset this advantage.
Biological Activity
1-(4-Chlorophenyl)-3-[4-(dimethylsulfamoyl)phenyl]urea, also known by its CAS number 650584-58-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 353.82 g/mol
- Structure : The compound consists of a urea moiety substituted with a chlorophenyl group and a dimethylsulfamoyl group, which may influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that urea derivatives can act as inhibitors of various enzymes. Specifically, compounds with similar structures have shown potential as urease inhibitors, which are important in treating conditions like kidney stones and certain infections .
- Receptor Modulation : Research on related compounds suggests that they may act as allosteric modulators for cannabinoid receptors, potentially affecting neurochemical pathways involved in pain and addiction .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substitutions on the phenyl rings in modulating biological activity. For instance:
- The presence of electron-withdrawing groups (like chlorine) at the para position can enhance the potency of urea derivatives against certain targets.
- Dimethylsulfamoyl substitution appears to enhance solubility and bioavailability, which is crucial for therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies
-
Urease Inhibition Study :
A recent study evaluated a series of phenolic compounds for their urease inhibitory activity. The results indicated that compounds structurally similar to this compound exhibited promising urease inhibition with IC50 values comparable to established drugs . -
Neuropharmacological Effects :
A study focused on cannabinoid receptor modulators found that analogs of this compound could attenuate drug-seeking behavior in animal models. This suggests potential applications in addiction therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
